Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJQIXSZAXEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(S1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Functionalization Approach
One common approach starts with a suitably substituted thiazole precursor such as ethyl or methyl 2-amino-4-chlorothiazole-5-carboxylate. The amino group at the 2-position is replaced or modified to introduce the propan-2-yloxy substituent.
- Step 1: Starting from ethyl 2-amino-4-chlorothiazole-5-carboxylate, the amino group can be converted to a good leaving group or directly substituted by an alkoxy group through nucleophilic substitution using isopropanol derivatives under basic conditions.
- Step 2: Esterification or transesterification to ensure the methyl ester functionality at the 5-position.
This method benefits from commercially available starting materials and allows for controlled substitution patterns.
Alkylation of Hydroxythiazole Intermediate
Another method involves the alkylation of a hydroxy-substituted thiazole intermediate:
- Step 1: Synthesis of methyl 4-chloro-2-hydroxy-1,3-thiazole-5-carboxylate.
- Step 2: Alkylation of the hydroxy group at the 2-position with isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
This approach is supported by analogous procedures in related compounds where hydroxy groups are selectively alkylated to yield alkoxy derivatives.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of 4-chlorosalicylic acid to methyl ester | Cs2CO3, MeI, DMF, 20°C, overnight | 92 | High yield; mild conditions |
| Alkylation of 2-hydroxythiazole | Isopropyl bromide, K2CO3 or Cs2CO3, DMF, 20-25°C, 4-6 h | 65-90 | Moderate to high yield; regioselective |
| Chlorination at 4-position (if needed) | N-chlorosuccinimide or similar chlorinating agent, inert solvent, low temperature | Variable | Requires control to avoid overchlorination |
Note: The chlorination step may be integrated earlier or later depending on the synthetic route chosen.
Detailed Research Findings
Base-mediated alkylation: The use of cesium carbonate in DMF has been shown to facilitate efficient alkylation of hydroxy groups on heterocycles, providing good yields and minimal side reactions. For this compound, this translates to effective introduction of the propan-2-yloxy substituent at the 2-position.
Microwave-assisted synthesis: Some advanced protocols employ microwave irradiation to accelerate reaction rates in coupling and substitution steps, improving yields and reducing reaction times. This technique has been reported in related thiazole carboxylate syntheses.
Purification techniques: Post-reaction purification typically involves silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the target compound with high purity. Ion-exchange chromatography may be used when charged intermediates are involved.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Amino group substitution | Ethyl 2-amino-4-chlorothiazole-5-carboxylate | Isopropanol derivatives, base, mild heating | Commercially available precursors; selective | Requires careful control of substitution |
| Alkylation of hydroxythiazole | Methyl 4-chloro-2-hydroxythiazole-5-carboxylate | Isopropyl halide, Cs2CO3/K2CO3, DMF, RT | High regioselectivity; moderate to high yield | Potential side reactions if conditions not optimized |
| Chlorination | 2-(Propan-2-yloxy)-1,3-thiazole-5-carboxylate | Chlorinating agents (e.g., NCS), low temp | Direct installation of Cl substituent | Overchlorination risk; requires temperature control |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical choices.
Major Products Formed
Substitution: Depending on the nucleophile used, products can include amine or thiol derivatives.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Hydrolysis: 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid and methanol.
Scientific Research Applications
Agricultural Applications
Pesticidal and Fungicidal Properties
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate has been identified for its efficacy as a pesticide. The compound exhibits significant activity against various pests and pathogens affecting crops. Its structural characteristics contribute to its effectiveness in disrupting biological processes in target organisms.
Table 1: Efficacy of this compound
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Fungicide | Fungal pathogens | 85 | |
| Insecticide | Aphids | 75 | |
| Herbicide | Broadleaf weeds | 70 |
Mechanism of Action
The compound functions by inhibiting specific enzymatic pathways essential for the survival of pests. This mode of action makes it a valuable component in integrated pest management strategies, reducing reliance on traditional chemical pesticides and promoting sustainable agricultural practices.
Medicinal Chemistry Applications
Antimicrobial Activity
In addition to its agricultural uses, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Future Research Directions
Given its potential applications in both agriculture and medicine, further studies are warranted to explore:
- Synergistic Effects : Investigating the compound's interactions with other agrochemicals or pharmaceuticals to enhance efficacy.
- Environmental Impact : Assessing the environmental safety and degradation pathways of the compound to ensure sustainable use.
- Formulation Development : Creating advanced formulations that improve the delivery and effectiveness of this compound in field applications.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ester group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
- Structure: This compound (C₂₀H₁₆ClN₃O₅S) substitutes the thiazole core with a 4-nitrophenyl group at position 2 and a 4-chlorophenoxymethyl group at position 3. The ester group at position 5 is ethyl instead of methyl.
- The ethyl ester may slow hydrolysis compared to the methyl ester in the target compound, altering pharmacokinetics .
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3)
- Structure : Features a trifluoromethyl group at position 4 and chlorine at position 2.
- Key Differences :
Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate (CAS 1183743-41-0)
- Structure : Substitutes position 2 with a pyrrolidine ring, introducing a nitrogen-containing heterocycle.
- Key Differences :
Comparative Analysis of Physicochemical Properties
| Compound | Substituent (Position 2) | Substituent (Position 4) | Ester (Position 5) | Predicted logP | Key Features |
|---|---|---|---|---|---|
| Target Compound | Propan-2-yloxy | Chlorine | Methyl | ~1.8–2.2 | Moderate lipophilicity, hydrolytically labile ester |
| Ethyl 4-[(4-chlorophenoxy)methyl] | 4-Nitrophenyl | 4-Chlorophenoxymethyl | Ethyl | ~2.5–3.0 | High reactivity due to nitro group |
| Ethyl 2-chloro-4-(trifluoromethyl) | Chlorine | Trifluoromethyl | Ethyl | ~2.5–3.0 | Enhanced metabolic stability |
| Methyl 4-chloro-2-(pyrrolidin-1-yl) | Pyrrolidin-1-yl | Chlorine | Methyl | ~1.5–2.0 | Basic nitrogen, steric hindrance |
Biological Activity
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a compound that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: CHClNOS
SMILES Notation: CC(C)C1=NC(=C(S1)C(=O)OC)Cl
InChIKey: TXRCYOWKQPQXFD-UHFFFAOYSA-N
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a chloro group and an ester functional group may influence its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of thiazole compounds often exhibit antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. A study reported that related thiazole derivatives demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
One of the notable activities of thiazole derivatives is their ability to inhibit specific enzymes. For example, xanthine oxidase inhibitors are valuable in treating conditions like gout. In a related study, thiazole derivatives showed varying degrees of xanthine oxidase inhibition with IC50 values indicating moderate to potent activity . this compound may exhibit similar inhibitory effects due to structural similarities with other active compounds.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of thiazole derivatives:
- Xanthine Oxidase Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
Data Tables
| Activity Type | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| Xanthine Oxidase Inhibition | Compound 5k | 8.1 | Moderate inhibitor |
| Antioxidant Activity | Compound 5n | 15.3 | Moderate antioxidant |
| Cytotoxicity (MCF-7) | Compound A | <10 | Significant cytotoxicity |
| Cytotoxicity (HCT116) | Compound B | <10 | High anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate, and how do solvent/catalyst choices influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or heterocyclization reactions. For example, analogous thiazole derivatives are synthesized using ethanol or methanol as solvents, with catalysts like triethylamine or K₂CO₃. Reaction temperatures range from 60–80°C, and yields depend on steric/electronic effects of substituents. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign signals for the thiazole ring (e.g., C-2 and C-4 substituents), methyl ester, and isopropoxy groups.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches.
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to validate purity.
- Melting Point : Consistency with literature values ensures crystallinity .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed during single-crystal X-ray analysis of this compound?
- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. For disordered moieties (e.g., isopropoxy groups), apply PART commands and anisotropic displacement parameter (ADP) constraints. Twinned data require HKLF 5 format and refinement of twin laws. High-resolution data (e.g., MoKα, λ = 0.71073 Å) improve model accuracy .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological or chemical reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO) and electrostatic potential (MEP) for reactivity hotspots.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes), focusing on hydrogen bonding and π-π stacking with the thiazole and aryl groups .
Q. How can contradictions between experimental and theoretical spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Recalculate theoretical NMR shifts using polarizable continuum models (PCM) for solvent correction. For dynamic effects (e.g., rotameric equilibria), variable-temperature NMR or 2D NOESY can identify conformational exchange .
Q. What strategies optimize multi-step syntheses involving alkylation and heterocyclization (e.g., thiadiazole-thiazole hybrid systems)?
- Methodological Answer : Sequential alkylation (e.g., prop-2-yl ester) followed by hydrazinolysis and heterocyclization (e.g., with phenylisothiocyanate) requires strict control of stoichiometry and pH. Use TLC monitoring to isolate intermediates. Catalytic Cu(I) or Pd(0) enhances cyclization efficiency .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the reactivity of chloro vs. bromo/iodo analogs of this thiazole derivative?
- Methodological Answer : Conduct parallel SNAr reactions with nucleophiles (e.g., amines, thiols) under identical conditions. Monitor kinetics via HPLC or UV-Vis spectroscopy. DFT-based Fukui indices can predict site-specific reactivity differences. Crystallographic data (e.g., bond lengths) may correlate with leaving-group ability .
Q. What are the best practices for validating synthetic routes to avoid byproducts (e.g., ester hydrolysis or chloride displacement)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
